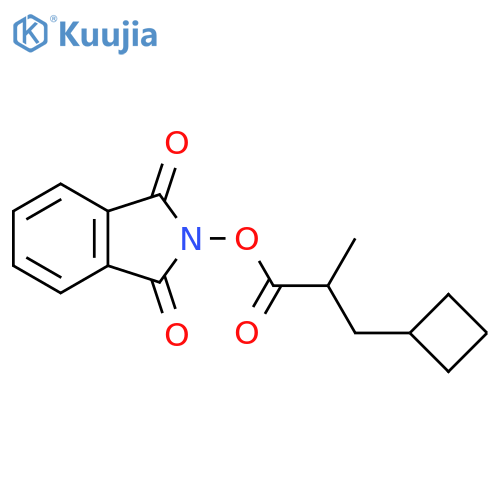Cas no 2248339-06-0 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-cyclobutyl-2-methylpropanoate)

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-cyclobutyl-2-methylpropanoate 化学的及び物理的性質
名前と識別子
-
- EN300-6514168
- 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-cyclobutyl-2-methylpropanoate
- 2248339-06-0
-
- インチ: 1S/C16H17NO4/c1-10(9-11-5-4-6-11)16(20)21-17-14(18)12-7-2-3-8-13(12)15(17)19/h2-3,7-8,10-11H,4-6,9H2,1H3
- InChIKey: SFVMJWCIBYFBCT-UHFFFAOYSA-N
- ほほえんだ: O(C(C(C)CC1CCC1)=O)N1C(C2C=CC=CC=2C1=O)=O
計算された属性
- せいみつぶんしりょう: 287.11575802g/mol
- どういたいしつりょう: 287.11575802g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 21
- 回転可能化学結合数: 5
- 複雑さ: 433
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.5
- トポロジー分子極性表面積: 63.7Ų
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-cyclobutyl-2-methylpropanoate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-6514168-10.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-cyclobutyl-2-methylpropanoate |
2248339-06-0 | 10g |
$3746.0 | 2023-05-31 | ||
| Enamine | EN300-6514168-0.25g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-cyclobutyl-2-methylpropanoate |
2248339-06-0 | 0.25g |
$801.0 | 2023-05-31 | ||
| Enamine | EN300-6514168-2.5g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-cyclobutyl-2-methylpropanoate |
2248339-06-0 | 2.5g |
$1707.0 | 2023-05-31 | ||
| Enamine | EN300-6514168-0.05g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-cyclobutyl-2-methylpropanoate |
2248339-06-0 | 0.05g |
$732.0 | 2023-05-31 | ||
| Enamine | EN300-6514168-0.1g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-cyclobutyl-2-methylpropanoate |
2248339-06-0 | 0.1g |
$767.0 | 2023-05-31 | ||
| Enamine | EN300-6514168-0.5g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-cyclobutyl-2-methylpropanoate |
2248339-06-0 | 0.5g |
$836.0 | 2023-05-31 | ||
| Enamine | EN300-6514168-1.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-cyclobutyl-2-methylpropanoate |
2248339-06-0 | 1g |
$871.0 | 2023-05-31 | ||
| Enamine | EN300-6514168-5.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-cyclobutyl-2-methylpropanoate |
2248339-06-0 | 5g |
$2525.0 | 2023-05-31 |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-cyclobutyl-2-methylpropanoate 関連文献
-
Huiwen Lan,Aimin Wei,Hechuang Zheng,Xuhui Sun,Jun Zhong Nanoscale, 2018,10, 7033-7039
-
Stuart Kennedy,Christine M. Beavers,Simon J. Teat,Scott J. Dalgarno New J. Chem., 2011,35, 28-31
-
Ryan Fillingham,Matthew Boon,Shaghraf Javaid,J. Alex Saunders,Franca Jones CrystEngComm, 2021,23, 2249-2261
-
C. Beato,M. S. Fernández,S. Fermani,M. Reggi,A. Neira-Carrillo,A. Rao,G. Falini,J. L. Arias CrystEngComm, 2015,17, 5953-5961
-
Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
-
Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
-
Naoki Morimoto,Kumika Morioku,Hideyuki Suzuki,Yumi Nakai Chem. Commun., 2017,53, 7226-7229
-
Rutusmita Mishra,Neeladrisingha Das,Ritu Varshney,Kriti Juneja,Debabrata Sircar,Partha Roy Food Funct., 2021,12, 6603-6625
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-cyclobutyl-2-methylpropanoateに関する追加情報
1,3-Dioxo-2,3-Dihydro-1H-Isoindol-2-Yl 3-Cyclobutyl-2-Methylpropanoate: A Comprehensive Overview
The compound with CAS No. 2248339-06-0, commonly referred to as 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-cyclobutyl-2-methylpropanoate, is a highly specialized organic compound that has garnered significant attention in the fields of organic chemistry and materials science. This compound is notable for its unique structural features and potential applications in advanced materials and pharmaceuticals. Recent studies have highlighted its role in the development of novel polymers and bioactive molecules, making it a subject of intense research interest.
The 1,3-dioxo moiety in the compound's structure contributes to its stability and reactivity, while the isoindol ring system provides a rigid framework that enhances its compatibility with various chemical reactions. The cyclobutyl group introduces strain into the molecule, which can be exploited for designing compounds with specific mechanical properties. Additionally, the methylpropanoate substituent adds flexibility and functionality to the molecule, making it suitable for a wide range of applications.
Recent advancements in synthetic chemistry have enabled the precise synthesis of this compound through a combination of palladium-catalyzed coupling reactions and stereoselective cycloadditions. These methods not only ensure high yields but also allow for fine-tuning of the compound's properties to meet specific requirements. Researchers have demonstrated that the compound can serve as a versatile building block for constructing complex molecular architectures, including dendrimers and supramolecular assemblies.
In terms of applications, 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-cyclobutyl-2-methylpropanoate has shown promise in the development of advanced polymers with tailored mechanical and thermal properties. Its ability to form strong intermolecular interactions makes it an ideal candidate for creating high-performance materials used in aerospace and electronics industries. Furthermore, preliminary studies suggest that this compound may exhibit bioactivity, opening avenues for its use in drug discovery and therapeutic development.
The integration of computational chemistry tools has significantly enhanced our understanding of this compound's behavior at the molecular level. Density functional theory (DFT) calculations have provided insights into its electronic structure and reactivity patterns, while molecular dynamics simulations have revealed its dynamic behavior under various conditions. These computational studies have been instrumental in guiding experimental efforts and optimizing synthetic routes.
Despite its potential, further research is required to fully unlock the capabilities of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-Yl 3-cyclobutyl-2-methylpropanoate. Collaborative efforts between chemists, material scientists, and engineers are essential to explore its applications in emerging technologies such as flexible electronics and biodegradable polymers. As our understanding of this compound continues to grow, it is poised to play a pivotal role in shaping the future of materials science and beyond.
2248339-06-0 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-cyclobutyl-2-methylpropanoate) 関連製品
- 2228812-17-5(tert-butyl 3-(3,3,3-trifluoropropyl)piperazine-1-carboxylate)
- 1172265-41-6(1-[2-(2,3-dihydro-1H-indol-1-yl)-2-[4-(dimethylamino)phenyl]ethyl]-3-(2-ethoxyphenyl)urea)
- 1404364-79-9(3-(dimethylcarbamoyl)-5-[(4-methylsulfonylphenyl)methyl]benzoic acid)
- 100800-14-4(1-{4-(methoxymethyl)phenylmethyl}piperazine)
- 2680528-12-3(2-Amino-2-[3,5-bis(trifluoromethyl)phenyl]acetic acid hydrochloride)
- 1260763-24-3(Ethyl 2-cyano-4,5-dichlorobenzoate)
- 1439896-44-2((2-Cyclobutoxypyrimidin-4-yl)methanaminehydrochloride)
- 1787917-33-2(3-fluoro-N-(3-{3-[(furan-2-yl)methanesulfonyl]pyrrolidin-1-yl}-3-oxopropyl)benzene-1-sulfonamide)
- 1214371-23-9(3-Nitro-5-(pyridin-3-yl)benzoic acid)
- 1261507-45-2(Dimethyl-(2'-(trifluoromethoxy)-6-(trifluoromethyl)biphenyl-3-yl)-amine)



